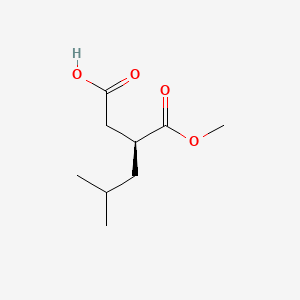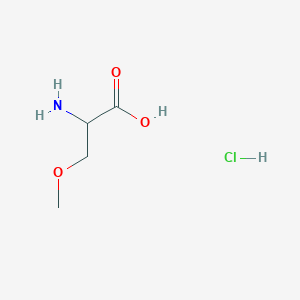
3-Bromo-4-iodo-2,5-dimethoxyphenol
Vue d'ensemble
Description
3-Bromo-4-iodo-2,5-dimethoxyphenol is a chemical compound with the molecular formula C8H8BrIO3 and a molecular weight of 358.96 g/mol. It is related to other compounds such as 4-Bromo-2,5-dimethoxy-phenol and 3-Bromo-4-methoxyphenol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-iodo-2,5-dimethoxyphenol consists of a phenol group with bromo, iodo, and two methoxy substituents .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-iodo-2,5-dimethoxyphenol are not detailed in the literature, related compounds such as 2-bromo-3-methoxythiophene have been studied for their reaction mechanisms .Applications De Recherche Scientifique
Synthesis and Body Distribution in Drug Research
3-Bromo-4-iodo-2,5-dimethoxyphenol and its derivatives have been explored in the synthesis of various iodine-131 labeled drugs. These compounds, including 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, have been synthesized and studied for their body distribution in animal models. The research found notable differences in the concentration of these compounds in the lungs of rats, and gamma-ray scintigraphs indicated uptake by the brain, suggesting potential applications in brain scanning and nuclear medicine (Braun et al., 1977).
Analytical Chemistry and Forensic Toxicology
The compound has been included in studies for the simultaneous analysis of phenethylamine-type designer drugs. This research is crucial in forensic toxicology, providing data for screening, identification, and quantification of such drugs in seized substances (Kanai et al., 2008).
Receptor Binding Studies in Neuropharmacology
The derivative 4-iodo-2,5-dimethoxyphenylethylamine, related to 3-Bromo-4-iodo-2,5-dimethoxyphenol, has been studied for its binding affinity to 5-HT(2A) receptors. These studies have implications in understanding the neuropharmacological effects of such compounds and their potential therapeutic applications (Dowd et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-4-iodo-2,5-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO3/c1-12-5-3-4(11)8(13-2)6(9)7(5)10/h3,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCWNCAASGHMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-iodo-2,5-dimethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




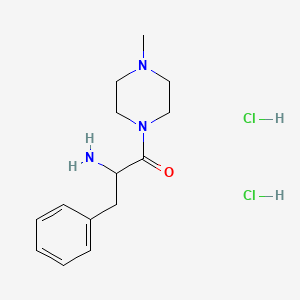



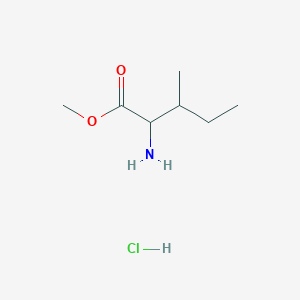
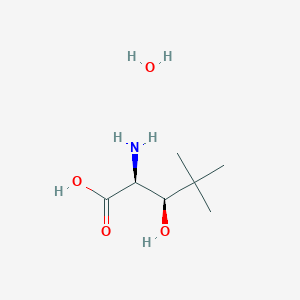




![Cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B3251989.png)
